Chain Length and Topology Differentiation: Linear C₈ Octyl Ester vs. Branched C₇ Heptan-2-yl Ester (Cloquintocet-mexyl)
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate incorporates a linear, unbranched n-octyl ester chain (8-carbon straight chain) [1]. In contrast, cloquintocet-mexyl, the dominant commercial analog, employs a branched heptan-2-yl ester (7-carbon chain with a methyl branch at the 2-position, racemic mixture of R and S enantiomers) . This difference has three measurable consequences: (i) the target compound has one additional methylene unit (molecular mass 349.86 vs. 335.83 Da), (ii) the linear chain has 8 freely rotatable C–C bonds versus 6 in the branched heptan-2-yl chain, increasing conformational flexibility, and (iii) the absence of a chiral center eliminates the stereochemical complexity inherent to cloquintocet-mexyl, simplifying analytical characterization and potentially altering biological recognition [2].
| Evidence Dimension | Ester chain architecture (length, branching, stereochemistry) |
|---|---|
| Target Compound Data | Linear n-octyl chain; C₈; achiral; 9 rotatable bonds (8 C–C + 1 C–O); MW 349.86 g/mol |
| Comparator Or Baseline | Branched heptan-2-yl chain (cloquintocet-mexyl); C₇; racemic (R/S); 7 rotatable bonds; MW 335.83 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol (+4.2%); Δrotatable bonds = +2; chiral centers: 0 vs. 1 (racemic) |
| Conditions | Structural comparison based on SMILES and InChI: Target (CAS 88350-09-8) vs. cloquintocet-mexyl (CAS 99607-70-2) |
Why This Matters
The linear, achiral octyl chain eliminates enantiomer-dependent variability in biological assays and simplifies QC/analytical characterization relative to racemic cloquintocet-mexyl, which is critical for reproducible research-grade procurement.
- [1] U.S. EPA CompTox Dashboard. Octyl [(5-chloroquinolin-8-yl)oxy]acetate, DTXSID40600482. Molecular Formula: C₁₉H₂₄ClNO₃; Average Mass: 349.86 g/mol. Available at: https://comptox.epa.gov/dashboard/chemical/details/DTXSID40600482 View Source
- [2] ChEBI. (R)-cloquintocet-mexyl (CHEBI:143153) and (S)-cloquintocet-mexyl (CHEBI:143154). EMBL-EBI, 2019. Both defined as heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate with specific R- or S-configuration. View Source
